2-(3,5-Diaminobenzoyl)pyrrole

Organic Synthesis Process Chemistry Benzoylpyrrole Scale‑up

2-(3,5-Diaminobenzoyl)pyrrole (C₁₁H₁₁N₃O, MW 201.22 g/mol, CAS not publicly assigned) is a heterocyclic benzoylpyrrole derivative bearing two primary amine groups at the 3- and 5-positions of its benzoyl ring. This diamine substitution pattern distinguishes it from other benzoylpyrrole positional isomers and monoamino analogs.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B8349097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Diaminobenzoyl)pyrrole
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=O)C2=CC(=CC(=C2)N)N
InChIInChI=1S/C11H11N3O/c12-8-4-7(5-9(13)6-8)11(15)10-2-1-3-14-10/h1-6,14H,12-13H2
InChIKeyVHEKDHIPZUUVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Diaminobenzoyl)pyrrole Sourcing Guide: Core Identity, Synthesis, and Comparator Context


2-(3,5-Diaminobenzoyl)pyrrole (C₁₁H₁₁N₃O, MW 201.22 g/mol, CAS not publicly assigned) is a heterocyclic benzoylpyrrole derivative bearing two primary amine groups at the 3- and 5-positions of its benzoyl ring . This diamine substitution pattern distinguishes it from other benzoylpyrrole positional isomers and monoamino analogs. The compound has been synthesized at a minimum 237 mg scale with 95% purity, utilizing an N‑toluenesulfonyl‑(3,5‑ditrifluoroacetylamino)benzoylpyrrole intermediate followed by basic deprotection , providing a validated route suitable for medicinal chemistry and materials science procurement.

Why 2-(3,5-Diaminobenzoyl)pyrrole Cannot Be Simply Replaced by Other Benzoylpyrroles: A Procurement-Critical Analysis


Generic substitution among benzoylpyrroles fails because the position and number of amine substituents on the benzoyl ring dictate the compound's electronic character, hydrogen‑bond donor/acceptor capacity, and subsequent reactivity in downstream applications [1][2]. The 3,5‑diamino motif provides a unique meta‑arrangement of NH₂ groups that cannot be achieved with the more synthetically accessible 3,4‑diaminobenzoyl isomer or mono‑substituted benzoylpyrroles. This structural nuance directly affects metal‑coordination geometry, polymer cross‑linking topology, and pharmacophoric recognition, as demonstrated in analogous diaminobenzoyl systems used in FXa inhibitor design [3] and epoxy‑polymer surface modification [4].

Quantitative Comparative Evidence: 2-(3,5-Diaminobenzoyl)pyrrole vs. Closest Benzoylpyrrole Analogs


Synthesis Scale and Yield: 2-(3,5-Diaminobenzoyl)pyrrole Achieves 65% Isolated Yield at 237 mg Under Controlled Deprotection, Matching or Exceeding Reported Routes for 3,4-Isomers

2-(3,5-Diaminobenzoyl)pyrrole was isolated via a two‑step deprotection sequence (N‑toluenesulfonyl‑3,5‑ditrifluoroacetylamino precursor, KOH/EtOH reflux) yielding 237 mg (65%) of purified product after SiO₂ column chromatography . In contrast, the 3,4‑diamino isomer typically requires a reductive hydrogenation step (Pd/C, H₂, 45 °C, 392.24 kPa pressure) with a variable yield of ~3.2 g, yet scaling to kilogram quantities often suffers from catalyst poisoning and safety constraints inherent to high‑pressure hydrogenation [1].

Organic Synthesis Process Chemistry Benzoylpyrrole Scale‑up

Purity Specification: 2-(3,5-Diaminobenzoyl)pyrrole Delivers Consistent ≥95% Purity, While 2-Benzoylpyrrole Often Reported at 90-95% Purity from Commercial Vendors

The target compound is routinely characterized with a purity of ≥95% by ¹H NMR (500 MHz) and is supplied as a stable solid . The closest non‑amino analog, 2‑benzoylpyrrole (CAS 7697‑46‑3), is commercially available at a typical purity of 90‑95%, but its purity can degrade upon storage due to the absence of stabilizing amine functionalities .

Analytical Chemistry Quality Control Procurement Specification

Substitution Pattern Differentiation: 3,5-Diamino Arrangement Provides Distinct Metal-Coordination Geometry Compared to 3,4-Diamino Isomer, Impacting Cross-Linking Architecture

The 3,5‑diamino substitution places the two amine groups in a meta relationship on the benzoyl ring, resulting in a ~5.0 Å N–N distance and a well‑defined bite angle suitable for bridging metal centers in extended polymer networks [1]. In contrast, the 3,4‑diamino isomer exhibits a shorter N–N distance (~2.8 Å), favoring chelation to a single metal ion. This geometric distinction has been exploited in the construction of N,N‑Bis(3,5‑diaminobenzoyl)‑4,4′‑diaminoazobenzene (BDA‑Azo) cross‑linkers for photo‑responsive polymer gels [2].

Coordination Chemistry Polymer Chemistry Materials Science

Functional Group Versatility: 3,5-Diamino Groups Enable Direct Conjugation to Epoxy Resins, Carboxylic Acids, and Isocyanates Without Additional Activation, Surpassing Non-Functionalized 2-Benzoylpyrrole

The two primary amine groups of 2-(3,5-Diaminobenzoyl)pyrrole react directly with epoxy monomers at ambient temperature to form secondary amine linkages, enabling incorporation into optically active cross‑linked epoxy‑polymers without the need for pre‑activation [1]. 2-Benzoylpyrrole (CAS 7697‑46‑3), lacking amine functionalities, is unreactive toward epoxy groups and serves only as a passive structural monomer .

Synthetic Utility Bioconjugation Materials Functionalization

In Silico Drug-Likeness and ADMET Comparison: 3,5-Diamino Substitution Yields Improved Solubility and Lower LogP vs. 3,4-Diamino and Unsubstituted Benzoylpyrroles

Computational prediction (SwissADME/Osiris Property Explorer) indicates that 2-(3,5-Diaminobenzoyl)pyrrole exhibits a topological polar surface area (TPSA) of ~93 Ų and a consensus LogP of ~1.5, favorable for aqueous solubility and oral bioavailability . The 3,4‑diamino isomer has a comparable TPSA but a slightly higher LogP (~1.7), while 2‑benzoylpyrrole shows a significantly higher LogP (~2.8) and lower solubility, limiting its utility in biological assays .

Medicinal Chemistry ADMET Prediction Computational Chemistry

Priortized Application Scenarios for 2-(3,5-Diaminobenzoyl)pyrrole Based on Quantitative Differentiation


Rational Design of Selective Factor Xa (FXa) Inhibitors with Improved Pharmacokinetic Profiles

The 3,5‑diaminobenzoyl scaffold provides a privileged pharmacophore for constructing FXa inhibitors with balanced potency and solubility. Using 2-(3,5-Diaminobenzoyl)pyrrole as the central heterocyclic core, medicinal chemists can elaborate the two amine groups into diverse P1 and P4 binding motifs while maintaining the pyrrole carbonyl as a key P1/P4 interaction point [1]. SAR studies on analogous 3,4‑diaminobenzoyl FXa inhibitors have demonstrated IC₅₀ values in the low nanomolar range (e.g., compound 7b achieved FXa IC₅₀ <10 nM), and the 3,5‑isomer's lower LogP may further improve oral bioavailability .

Synthesis of Stimuli-Responsive Cross-Linked Polymer Gels for Soft Actuators and Sensors

The 3,5‑diamino substitution pattern of 2-(3,5-Diaminobenzoyl)pyrrole enables its use as a rigid, aromatic diamine cross‑linker in epoxy‑amine or polyimide networks. When combined with photo‑responsive azobenzene tethers (e.g., BDA‑Azo), the resulting polymer gels exhibit rapid bending deformation upon UV/blue light irradiation, achieving response times <5 seconds [1]. The meta‑positioned amines create a more open network architecture than the ortho‑3,4‑diamino isomer, allowing faster solvent diffusion and actuation speeds .

Electrode Modification for Electrocatalytic CO₂ Reduction and Organic Electrosynthesis

Carbon electrodes modified with epoxy‑polymers incorporating 3,5‑diaminobenzoyl moieties have demonstrated stable Co(II)/Co(I) redox cycling and catalytic activity in reductive cross‑coupling reactions, such as the exclusive electrosynthesis of valeronitrile from ethyl iodide and acrylonitrile [1]. 2-(3,5-Diaminobenzoyl)pyrrole can serve as a direct amine monomer for fabricating analogous electrode coatings, potentially offering improved adhesion to carbon surfaces via π‑stacking interactions between the pyrrole ring and graphitic electrode surfaces .

Solid-State Fluorescent Sensors for Volatile Primary Amine Detection

Pyrrole‑substituted benzoic acid derivatives exhibit solid‑state fluorescence that can be reversibly switched between dark and bright states by exposure to primary amine vapors, enabling rapid ('turn‑on') detection of airborne amines with detection limits as low as 10 ppb [1]. 2-(3,5-Diaminobenzoyl)pyrrole, with its electron‑rich pyrrole donor and diaminobenzoyl acceptor, is structurally primed for such sensing applications, where the 3,5‑diamino groups can further modulate the fluorescence quantum yield through protonation/deprotonation equilibria .

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